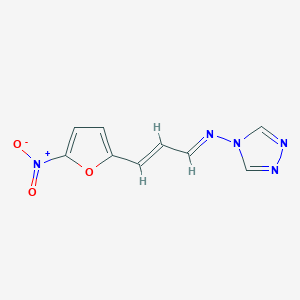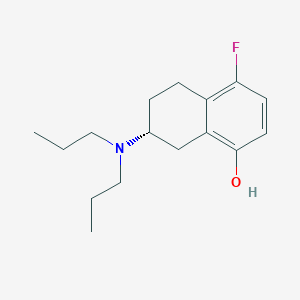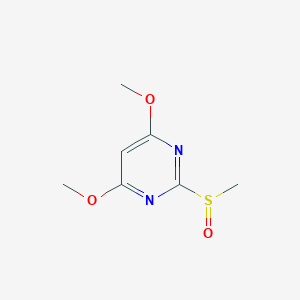
4,6-Dimethoxy-2-methylsulfinylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2-methylsulfinylpyrimidine, also known as methoxypyrimidine or MSM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
MSM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MSM has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. In agriculture, MSM has been shown to enhance plant growth and improve crop yield. In materials science, MSM has been used as a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of MSM is not yet fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MSM has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to modulate the expression of various cytokines and growth factors, which are involved in inflammation and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
MSM has been shown to have a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which protect cells from oxidative stress. It has also been shown to possess anti-inflammatory properties, which reduce inflammation in the body. In addition, MSM has been shown to modulate cell proliferation and apoptosis, which are important processes in the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSM has several advantages for lab experiments, including its ease of synthesis, low toxicity, and stability under various conditions. However, MSM also has some limitations, such as its limited solubility in water and its potential to form dimers and oligomers, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on MSM. One area of interest is the development of MSM-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is the development of MSM-based materials for use in various applications, such as drug delivery and catalysis. Finally, further research is needed to fully understand the mechanism of action of MSM and its potential applications in various fields.
Conclusion:
In conclusion, 4,6-Dimethoxy-2-methylsulfinylpyrimidine, or MSM, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis, low toxicity, and stability under various conditions make it an attractive compound for research. Further research is needed to fully understand the mechanism of action of MSM and its potential applications in medicine, agriculture, and materials science.
Métodos De Síntesis
The synthesis of MSM involves the reaction of 2-methylsulfinylpyrimidine with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to MSM through a series of steps. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Propiedades
Número CAS |
132900-07-3 |
|---|---|
Nombre del producto |
4,6-Dimethoxy-2-methylsulfinylpyrimidine |
Fórmula molecular |
C7H10N2O3S |
Peso molecular |
202.23 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2-methylsulfinylpyrimidine |
InChI |
InChI=1S/C7H10N2O3S/c1-11-5-4-6(12-2)9-7(8-5)13(3)10/h4H,1-3H3 |
Clave InChI |
PVMSEKLNZHSKFG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)S(=O)C)OC |
SMILES canónico |
COC1=CC(=NC(=N1)S(=O)C)OC |
Sinónimos |
4,6-DIMETHOXY-2-METHYLSULFINYLPYRIMIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



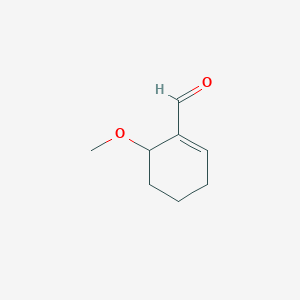
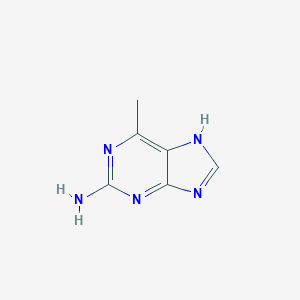
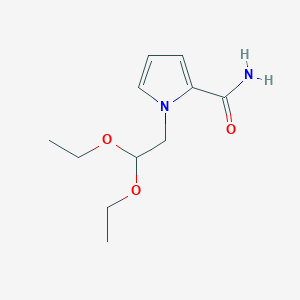
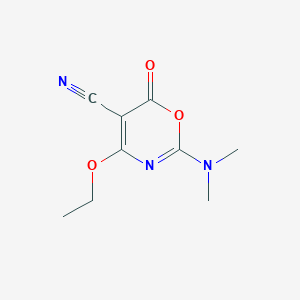
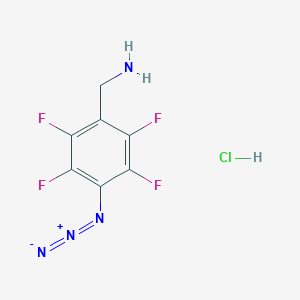
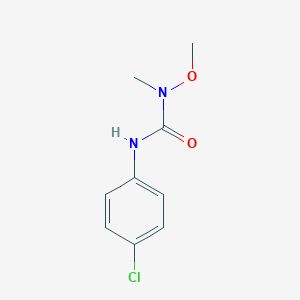
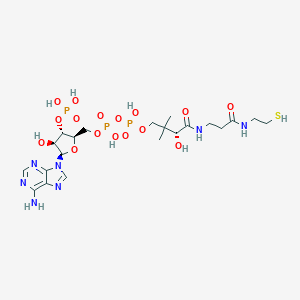
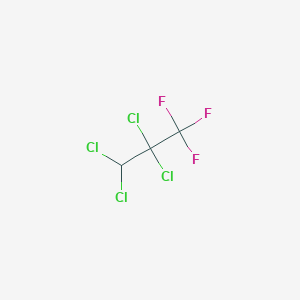
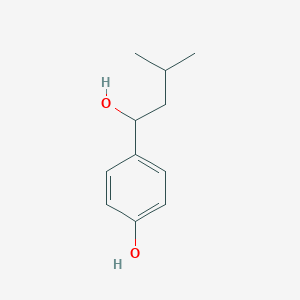
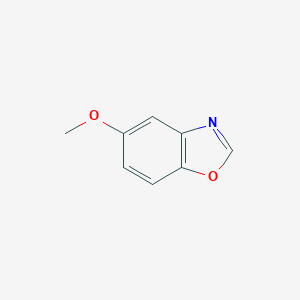
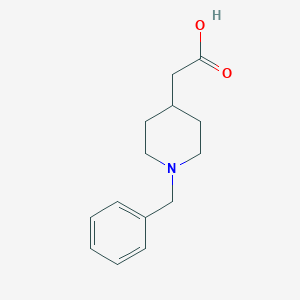
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
